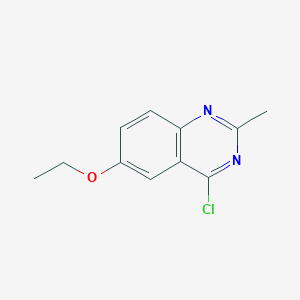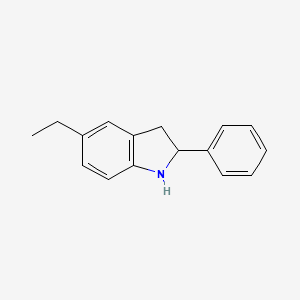![molecular formula C10H12ClN3O B11881774 1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cloro-6-metil-7H-pirrolo[2,3-d]pirimidin-7-il)propan-2-ol es un compuesto heterocíclico que pertenece a la familia de las pirrolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirrolo[2,3-d]pirimidina sustituido con un grupo cloro y metilo, y una cadena lateral de propan-2-ol. Es de gran interés en varios campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Cloro-6-metil-7H-pirrolo[2,3-d]pirimidin-7-il)propan-2-ol normalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo de pirrolo[2,3-d]pirimidina. Esto se puede lograr a través de la ciclización de precursores apropiados como el malonato de dimetilo y el bromuro de alilo, seguido de pasos de cloración y metilación .
Métodos de producción industrial
En un entorno industrial, la síntesis de este compuesto se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, la purificación del producto final se puede lograr mediante técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Cloro-6-metil-7H-pirrolo[2,3-d]pirimidin-7-il)propan-2-ol sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la cadena lateral de propan-2-ol se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto puede sufrir reacciones de reducción para modificar el anillo de pirimidina o la cadena lateral.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio o la tiourea.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la sustitución del grupo cloro puede producir varios derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
1-(4-Cloro-6-metil-7H-pirrolo[2,3-d]pirimidin-7-il)propan-2-ol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(4-Cloro-6-metil-7H-pirrolo[2,3-d]pirimidin-7-il)propan-2-ol implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato y evitando la reacción catalítica . Esta inhibición puede afectar varias vías celulares, lo que lleva a cambios en la función y el comportamiento celular. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
4-Cloro-7H-pirrolo[2,3-d]pirimidina: Un precursor en la síntesis del compuesto objetivo, compartiendo el núcleo de pirrolo[2,3-d]pirimidina.
7-Metil-7H-pirrolo[2,3-d]pirimidina: Otro compuesto relacionado con una estructura central similar pero con diferentes sustituyentes.
Singularidad
1-(4-Cloro-6-metil-7H-pirrolo[2,3-d]pirimidin-7-il)propan-2-ol es único debido a su combinación específica de sustituyentes y cadena lateral, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en el desarrollo de nuevos fármacos y materiales .
Propiedades
Fórmula molecular |
C10H12ClN3O |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
1-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol |
InChI |
InChI=1S/C10H12ClN3O/c1-6-3-8-9(11)12-5-13-10(8)14(6)4-7(2)15/h3,5,7,15H,4H2,1-2H3 |
Clave InChI |
LZSBLAFPLQCEHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1CC(C)O)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)


![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)

![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)





